molecular formula C18H35ClN2O6S B601519 7-Epi Lincomycin Hydrochloride Salt CAS No. 26389-84-4

7-Epi Lincomycin Hydrochloride Salt

Cat. No. B601519
CAS RN: 26389-84-4
M. Wt: 443
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

7-Epi Lincomycin Hydrochloride Salt is an epimer of Lincomycin, a 6-amino, 6-deoxy-octopyraninose with strong antibiotic activity . It is less potent bactericidal than its (7R)-epimer .


Molecular Structure Analysis

The molecular formula of 7-Epi Lincomycin Hydrochloride Salt is C18H34N2O6S • HCl . The molecular weight is 406.543646 .


Physical And Chemical Properties Analysis

7-Epi Lincomycin Hydrochloride Salt is a white solid . It has a molecular weight of 442.9983 and a molecular formula of C18H35ClN2O6S .

Scientific Research Applications

Structural Analysis and Conformation

Lincomycin hydrochloride, closely related to 7-Epi Lincomycin Hydrochloride Salt, has been extensively studied for its crystal and molecular structure. Using single-crystal X-ray crystallography, the structural and conformational features of lincomycin hydrochloride have been detailed, providing insights into its interaction with other aminoglycoside antibiotics. This structural analysis is crucial for understanding the drug's mechanism and developing new derivatives with enhanced efficacy (Rajeswaran & Srikrishnan, 2004).

Biosynthesis and Genetic Control

The biosynthesis of lincomycin and its derivatives, including 7-Epi Lincomycin Hydrochloride Salt, is a significant area of study. Research has focused on the cultivation of producing strains and the genetic control of biosynthesis. Understanding these processes is vital for the large-scale production and potential modification of the antibiotic for specific applications (Spížek & Řezanka, 2004).

Chemical Structure and Activity Relationships

Studies on the chemical structure and activity relationships of lincomycin derivatives have led to the synthesis of compounds with potent antibacterial activities. These derivatives are particularly effective against major pathogens causing respiratory infections. Such research is pivotal in the development of more effective antibiotics and understanding the molecular basis of their activity (Wakiyama et al., 2015).

Spectroscopic Characterization

Photocatalytic Degradation Studies

Photocatalytic degradation studies of antibiotics, including lincomycin hydrochloride, have been conducted to understand their environmental impact and degradation pathways. These studies are crucial for assessing the persistence of these compounds in the environment and for developing methods to mitigate their impact (Gao et al., 2016).

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 7-Epi Lincomycin Hydrochloride Salt . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(2R)-N-[2-hydroxy-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9?,10?,11-,12?,13?,14-,15?,16?,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUMFISTNHIPTI-NHEQCAAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H](C(C([C@H](O2)SC)O)O)O)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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